Cas no 2227700-65-2 (4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol)

4-(1S)-2-Amino-1-hydroxyethyl-2-bromophenol is a chiral brominated phenolic compound featuring both amino and hydroxyl functional groups. Its stereospecific (1S) configuration makes it valuable for asymmetric synthesis and pharmaceutical applications, particularly as an intermediate in the development of bioactive molecules. The presence of bromine enhances its reactivity in electrophilic aromatic substitution and cross-coupling reactions, while the amino and hydroxyl groups offer versatility for further derivatization. This compound is particularly useful in medicinal chemistry for designing adrenergic receptor ligands or enzyme inhibitors. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes. Suitable for controlled environments due to its sensitivity to air and moisture.
4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol structure
2227700-65-2 structure
商品名:4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol
CAS番号:2227700-65-2
MF:C8H10BrNO2
メガワット:232.074501514435
CID:5896986
PubChem ID:92849737

4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol 化学的及び物理的性質

名前と識別子

    • 4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol
    • 4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol
    • EN300-1906319
    • 2227700-65-2
    • インチ: 1S/C8H10BrNO2/c9-6-3-5(8(12)4-10)1-2-7(6)11/h1-3,8,11-12H,4,10H2/t8-/m1/s1
    • InChIKey: NZSCHMIDIOXVDP-MRVPVSSYSA-N
    • ほほえんだ: BrC1=C(C=CC(=C1)[C@@H](CN)O)O

計算された属性

  • せいみつぶんしりょう: 230.98949g/mol
  • どういたいしつりょう: 230.98949g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 145
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.5Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.2

4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1906319-0.1g
4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol
2227700-65-2
0.1g
$1371.0 2023-09-18
Enamine
EN300-1906319-10.0g
4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol
2227700-65-2
10g
$6697.0 2023-06-01
Enamine
EN300-1906319-10g
4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol
2227700-65-2
10g
$6697.0 2023-09-18
Enamine
EN300-1906319-5g
4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol
2227700-65-2
5g
$4517.0 2023-09-18
Enamine
EN300-1906319-0.5g
4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol
2227700-65-2
0.5g
$1495.0 2023-09-18
Enamine
EN300-1906319-5.0g
4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol
2227700-65-2
5g
$4517.0 2023-06-01
Enamine
EN300-1906319-1.0g
4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol
2227700-65-2
1g
$1557.0 2023-06-01
Enamine
EN300-1906319-2.5g
4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol
2227700-65-2
2.5g
$3051.0 2023-09-18
Enamine
EN300-1906319-1g
4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol
2227700-65-2
1g
$1557.0 2023-09-18
Enamine
EN300-1906319-0.05g
4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol
2227700-65-2
0.05g
$1308.0 2023-09-18

4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol 関連文献

4-(1S)-2-amino-1-hydroxyethyl-2-bromophenolに関する追加情報

4-(1S)-2-Amino-1-Hydroxyethyl-2-Bromophenol: A Comprehensive Overview

The compound 4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol (CAS No. 2227700-65-2) is a structurally complex organic molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity. Recent advancements in synthetic methodologies and analytical techniques have enabled researchers to delve deeper into the properties and applications of this compound.

4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol exhibits a chiral center at the hydroxyl group, which is essential for its enantioselective interactions with biological systems. The presence of the amino group and the bromine atom introduces additional functional diversity, making this compound a versatile building block in organic synthesis. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of novel antibiotics and anticancer agents.

The synthesis of 4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Researchers have explored various routes, including nucleophilic aromatic substitution and enantioselective reductions, to optimize the yield and stereochemical purity of this compound. The use of chiral catalysts has been particularly effective in achieving high enantiomeric excess, which is critical for its application in asymmetric synthesis.

In terms of biological activity, 4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol has shown promising results in recent in vitro studies. It demonstrates potent inhibitory effects against several enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. These findings suggest its potential as a lead compound for the development of Alzheimer's disease therapeutics. Furthermore, its ability to modulate cellular signaling pathways makes it a valuable tool in pharmacological research.

The structural versatility of 4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol also extends to its application in materials science. Recent investigations have explored its use as a precursor for the synthesis of advanced polymers and nanomaterials. Its ability to undergo polymerization under mild conditions has opened new avenues for the development of biocompatible materials with tailored mechanical and electronic properties.

From an environmental perspective, the synthesis and application of 4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol have been scrutinized for their sustainability profiles. Researchers have emphasized the importance of adopting green chemistry principles to minimize waste generation and energy consumption during its production. Innovations in catalysis and solvent-free reaction conditions have significantly improved the eco-friendliness of its manufacturing processes.

In conclusion, 4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol (CAS No. 2227700-65-2) is a multifaceted compound with immense potential across diverse scientific disciplines. Its unique stereochemistry, functional diversity, and biological activity make it an invaluable asset in contemporary research and development efforts. As advancements in synthetic methodologies and analytical techniques continue to unfold, this compound is poised to play an even more prominent role in shaping future innovations.

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